

Stevioside D: A Technical Guide to Sweetness Intensity and Sensory Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside D, a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, is gaining significant interest as a high-intensity sweetener with a favorable taste profile. As the food and pharmaceutical industries continue to seek sugar alternatives with improved sensory characteristics, a thorough understanding of the sweetness intensity and comprehensive sensory profile of molecules like **Stevioside D** is paramount. This technical guide provides an in-depth analysis of **Stevioside D**, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the underlying biological pathways of sweet taste perception.

Sweetness Intensity and Potency

Stevioside D is recognized for its high sweetening power, with estimates suggesting it is approximately 200–220 times sweeter than sucrose.[1] However, the perceived sweetness intensity of high-potency sweeteners is dependent on their concentration. While a complete public concentration-response curve for **Stevioside D** is not readily available, sensory evaluations at specific concentrations provide valuable insights into its potency.

In a notable study, a 0.1% (w/v) solution of **Stevioside D** was evaluated by a consumer panel. [2][3] The in-mouth sweetness of this solution was found to be not significantly different from a 14% (w/v) sucrose solution, indicating a high level of sweetness at this concentration.[2][3]



Table 1: Quantitative Sweetness and Bitterness Profile of **Stevioside D** (0.1% w/v) Compared to Sucrose (14% w/v)[2][3]

Attribute	Stevioside D (0.1% w/v)	Sucrose (14% w/v)
In-Mouth Sweetness	Not significantly different from sucrose	-
Immediate Sweetness (5s after expectorating)	Data not available in direct comparison	-
Lingering Sweetness (1 min after expectorating)	Higher than sucrose (not statistically significant)	-
In-Mouth Bitterness	~1 on a 15-cm line scale	~1 on a 15-cm line scale
Immediate Bitterness (5s after expectorating)	Perceived as more bitter than sucrose (p < 0.05)	-

Data synthesized from a consumer panel study (n=126) using a 15-cm line scale for intensity ratings.[2][3]

Sensory Profile

The sensory profile of a high-intensity sweetener extends beyond its sweetness. Attributes such as off-tastes, aftertastes, and the temporal profile (onset and duration of sweetness) are critical for consumer acceptance and formulation success. **Stevioside D** is generally characterized as having a cleaner taste profile with less bitterness compared to more abundant steviol glycosides like Stevioside and Rebaudioside A.[4]

Flavor and Off-Tastes

A Check-All-That-Apply (CATA) analysis from a consumer panel provides qualitative insights into the sensory attributes associated with a 0.1% (w/v) **Stevioside D** solution compared to a 14% (w/v) sucrose solution.

Table 2: Check-All-That-Apply (CATA) Sensory Attributes for **Stevioside D** (0.1% w/v) and Sucrose (14% w/v)[2][5]



Attribute	Stevioside D (0.1% w/v)	Sucrose (14% w/v)
Artificial	1	
Bitter		_
Chemical	_	
Honey	- /	
Licorice		_
Metallic	_	
Minty	_	
Pleasant	- /	✓
Pungent		
Spicy		
Sweet	1	1
Tangy		
Tart	_	
Tingling	_	
Vanilla	- /	_

Attributes selected by a significant portion of the consumer panel are marked with \checkmark . Data is illustrative of the findings from the cited study.[2][5]

The CATA results suggest that while **Stevioside D** is perceived as pleasant and sweet, it is also associated with an "artificial" character, a common descriptor for high-intensity sweeteners.[2][5] Notably, it is not significantly associated with negative attributes like bitterness, chemical, or metallic tastes at this concentration.[2][5]

Temporal Profile

The temporal profile, which includes the onset and duration of sweetness and any aftertastes, is a crucial aspect of a sweetener's sensory performance. Compared to other steviol



glycosides, **Stevioside D** is reported to have a faster onset of sweetness and a quicker decay of aftertaste.[4] One study noted that a 0.1% (w/v) solution of **Stevioside D** exhibited a higher, though not statistically significant, lingering sweetness at one minute after expectoration compared to a 14% (w/v) sucrose solution.[2]

Experimental Protocols

A comprehensive understanding of the sensory properties of **Stevioside D** relies on robust and well-defined experimental methodologies. Below are detailed descriptions of common protocols used in the sensory evaluation of high-intensity sweeteners.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Objective: To obtain a complete sensory profile of the sweetener, including aroma, flavor, aftertaste, and mouthfeel.

Panelists: A panel of 8-12 individuals is selected based on their sensory acuity, ability to describe sensations, and commitment. Panelists undergo extensive training (typically 20-40 hours) to develop a common language and rating scale for the sensory attributes of sweeteners.

Procedure:

- Term Generation: In initial sessions, panelists are presented with a variety of sweeteners (including sucrose and different steviol glycosides) to generate a comprehensive list of descriptive terms for aroma, flavor, and mouthfeel attributes.
- Term Refinement and Definition: The panel, led by a panel leader, discusses and refines the list of terms, creating clear and concise definitions for each attribute. Reference standards are developed for each attribute to anchor the rating scale.
- Intensity Rating: Panelists individually evaluate the sweetener solutions, which are presented in a randomized and blind manner. They rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "not at all" to "extremely").



 Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in sensory attributes between samples.

Time-Intensity (T-I) Analysis

Time-Intensity analysis is used to measure the intensity of a specific sensory attribute over time.

Objective: To characterize the temporal profile of sweetness and any off-tastes (e.g., bitterness, metallic aftertaste).

Procedure:

- Panelist Training: Panelists are trained to use the T-I software and to continuously rate the intensity of a single attribute over a defined period.
- Sample Evaluation: Panelists take a specific volume of the sample into their mouth, start the data collection software, and immediately begin rating the intensity of the target attribute (e.g., sweetness) by moving a cursor along a scale on the screen.
- Data Collection: The intensity is recorded at regular intervals (e.g., every second) for a
 predetermined duration (e.g., 60-120 seconds). The protocol may include expectoration at a
 specific time point.
- Data Analysis: The data from all panelists are averaged to generate a time-intensity curve for each sample. Key parameters are extracted from the curves, including:
 - Imax: Maximum intensity.
 - Tmax: Time to reach maximum intensity.
 - Dur: Total duration of the sensation.
 - AUC: Area under the curve.

Check-All-That-Apply (CATA)



CATA is a rapid sensory profiling method that uses a list of descriptive terms.

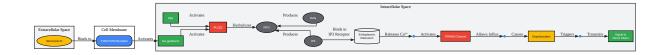
Objective: To obtain a qualitative sensory profile of the sweetener from a large number of consumers.

Procedure:

- Term Selection: A list of relevant sensory attributes is compiled based on literature, expert opinion, or preliminary consumer studies.
- Sample Evaluation: Participants are presented with the sweetener solution and the list of attributes. They are instructed to select all the terms that they consider appropriate to describe the sample.
- Data Analysis: The frequency of selection for each term is counted for each sample.
 Statistical methods like Cochran's Q test are used to identify significant differences in the frequency of attribute selection between samples. Correspondence analysis can be used to visualize the relationships between the samples and their sensory attributes.

Signaling Pathways

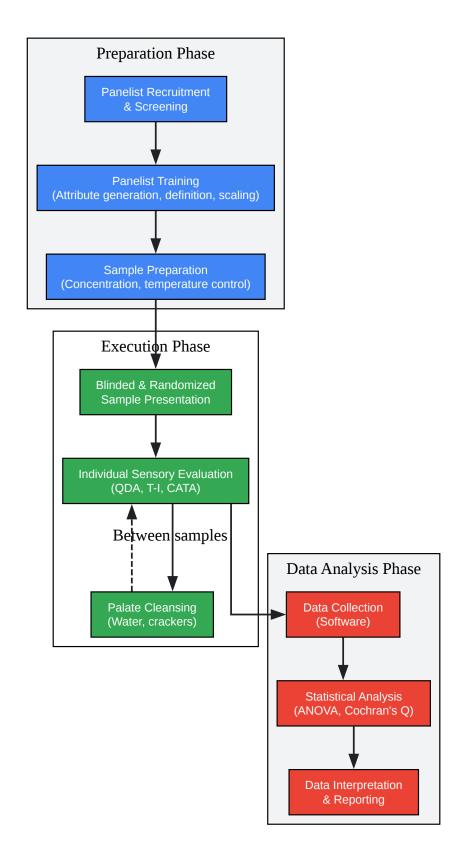
The perception of sweet taste is initiated by the interaction of sweet-tasting molecules with specific G-protein coupled receptors (GPCRs) located on the surface of taste receptor cells in the taste buds.



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Caption: Sweet Taste Signaling Pathway



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Caption: Sensory Evaluation Workflow

Conclusion

Stevioside D presents a promising profile as a high-intensity sweetener, characterized by its high sweetness potency and a cleaner taste profile with reduced bitterness compared to other major steviol glycosides. The available quantitative and qualitative sensory data indicate a profile that, while still perceivably "artificial" to some consumers, is closer to the sensory experience of sucrose. The detailed experimental protocols outlined provide a framework for the robust and reproducible sensory evaluation of **Stevioside D** and other novel sweeteners. Further research to establish a comprehensive concentration-response curve for its sweetness and other sensory attributes will be invaluable for its application in the food, beverage, and pharmaceutical industries. A deeper understanding of its temporal profile and interactions with other ingredients will further enable its effective use in product formulation.

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